An In-depth Technical Guide to Inosine 5'-triphosphate-2',3'-dialdehyde (Oxidized ATP)
An In-depth Technical Guide to Inosine 5'-triphosphate-2',3'-dialdehyde (Oxidized ATP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Inosine 5'-triphosphate-2',3'-dialdehyde, more commonly known in the scientific community as oxidized ATP (oATP). This document will delve into the precise chemical structure, molecular weight, synthesis, and key applications of this reactive ATP analog. With a focus on its utility as a potent and irreversible antagonist of P2X7 receptors and as a versatile tool for affinity labeling of ATP-binding proteins, this guide aims to equip researchers with the foundational knowledge required for its effective application in experimental design.
Introduction: Unveiling a Reactive ATP Analog
In the landscape of molecular tools available to probe the intricate functions of ATP-dependent processes, oxidized ATP (oATP) stands out as a uniquely versatile reagent. While the user query specifies "Inosine 5'-triphosphate-2',3'-dialdehyde," it is crucial to clarify from the outset that the compound universally recognized and utilized in research under this structural description is derived from Adenosine 5'-triphosphate (ATP). The periodate-mediated oxidation of the ribose moiety in ATP cleaves the C2'-C3' bond, yielding a highly reactive dialdehyde. Although the purine base is adenine, the resulting molecule is frequently referred to as oxidized ATP (oATP). This guide will use the term oATP for consistency with the broader scientific literature.
The introduction of the two aldehyde groups transforms the stable ATP molecule into a reactive probe capable of forming covalent bonds with primary amine groups, such as the ε-amino group of lysine residues, within the ATP-binding sites of proteins. This property of irreversible binding is the cornerstone of its application as a potent antagonist and for affinity labeling studies.
Chemical Structure and Molecular Properties
The chemical identity of oATP is defined by the modification of its ribose sugar. The core structure consists of an adenine base, a triphosphate chain, and the defining 2',3'-dialdehyde functional groups on the ribose ring.
Structural Representation
The conversion of the vicinal diol on the ribose of ATP to a dialdehyde is a direct result of periodate oxidation.
Caption: Simplified workflow of oATP covalent modification of a protein.
Key Applications in Research
The unique properties of oATP have established it as a valuable tool in several areas of biochemical and pharmacological research.
Irreversible Antagonism of P2X7 Receptors
One of the most prominent applications of oATP is as a potent and irreversible antagonist of the P2X7 purinergic receptor. [1][2]The P2X7 receptor is an ATP-gated ion channel involved in a variety of physiological and pathological processes, including inflammation, apoptosis, and neuropathic pain. The irreversible nature of oATP's antagonism makes it an excellent tool for studying the long-term consequences of P2X7 receptor blockade. [1]
Affinity Labeling of ATP-Binding Proteins
Given that oATP is an ATP analog, it can bind to the ATP-binding sites of a wide range of proteins, including kinases, ATPases, and other nucleotide-binding proteins. [3]Once bound, the reactive aldehyde groups can covalently modify nearby lysine residues, effectively "labeling" the ATP-binding site. This application is invaluable for:
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Identifying novel ATP-binding proteins: By using a radiolabeled or otherwise tagged version of oATP, researchers can identify and isolate previously unknown ATP-binding proteins from complex biological samples.
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Mapping ATP-binding sites: Through techniques like mass spectrometry, the specific lysine residues modified by oATP can be identified, providing structural insights into the ATP-binding pocket.
Experimental Protocol: Inhibition of P2X7 Receptor Activity
The following is a generalized protocol for assessing the inhibitory effect of oATP on P2X7 receptor activation in a cell-based assay.
Objective: To determine the IC₅₀ of oATP for the inhibition of ATP-induced pore formation in a P2X7-expressing cell line.
Materials:
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P2X7-expressing cells (e.g., HEK293 cells stably expressing P2X7)
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Cell culture medium
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ATP solution
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oATP stock solution (dissolved in water or an appropriate buffer) * Fluorescent dye for assessing membrane permeability (e.g., YO-PRO-1 or ethidium bromide)
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Plate reader with fluorescence detection capabilities
Methodology:
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Cell Preparation: Seed the P2X7-expressing cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
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Pre-incubation with oATP:
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Prepare a serial dilution of oATP in the assay buffer.
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Remove the culture medium from the cells and wash once with the assay buffer.
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Add the different concentrations of oATP to the wells and incubate for a specified period (e.g., 1-2 hours) at 37°C. [2]This pre-incubation allows for the covalent modification to occur.
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P2X7 Receptor Activation:
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Prepare a solution of ATP and the fluorescent dye in the assay buffer. The concentration of ATP should be at or near the EC₅₀ for receptor activation.
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Add the ATP/dye solution to the wells.
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Data Acquisition:
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Immediately begin monitoring the fluorescence intensity in each well using a plate reader.
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Take readings at regular intervals for a defined period (e.g., 30-60 minutes).
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Data Analysis:
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For each oATP concentration, determine the rate of increase in fluorescence.
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Plot the rate of fluorescence increase against the logarithm of the oATP concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Trustworthiness Note: This protocol includes a pre-incubation step, which is critical for observing the irreversible antagonism of oATP. A control experiment without this pre-incubation would likely show significantly less inhibition, thus validating the covalent modification mechanism.
Conclusion
Inosine 5'-triphosphate-2',3'-dialdehyde, or oxidized ATP (oATP), is a powerful and versatile tool for researchers in various fields. Its ability to act as an irreversible antagonist of the P2X7 receptor and to covalently label ATP-binding sites makes it an indispensable reagent for probing the roles of purinergic signaling and for identifying and characterizing ATP-dependent proteins. A thorough understanding of its chemical properties and mechanism of action, as outlined in this guide, is paramount for its successful implementation in experimental designs.
References
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Periodate oxidized ATP (oATP) reduces hyperalgesia in mice: involvement of P2X7 receptors and implications for therapy. International Journal of Immunopathology and Pharmacology. [Link]
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oxidised ATP | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PMC. National Center for Biotechnology Information. [Link]
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Oxidized ATP. An irreversible inhibitor of the macrophage purinergic P2Z receptor. Journal of Biological Chemistry. [Link]
Sources
- 1. Periodate oxidized ATP (oATP) reduces hyperalgesia in mice: involvement of P2X7 receptors and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
